N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a heterocyclic organic compound featuring a benzimidazole core linked to a phenylacetamide scaffold. The benzimidazole moiety (a fused benzene and imidazole ring) is known for its role in medicinal chemistry, often contributing to interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-18-11-9-15(10-12-18)13-21(26)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)25-22/h2-12,14H,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFDLGJVUAEOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzimidazole is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of Methoxyphenyl Acetamide Group: The final step involves the acylation of the phenyl ring with 4-methoxyphenyl acetic acid or its derivatives, using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its benzimidazole-phenylacetamide hybrid structure , which distinguishes it from related derivatives. Below is a systematic comparison with structurally or functionally similar compounds:
Benzimidazole Derivatives
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|
| N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide | Benzimidazole + methylsulfonylphenyl | Moderate anticancer, weak antimicrobial | Replaces methoxy with methylsulfonyl, reducing electron-donating effects | |
| Benzodiazole Derivative A | Benzimidazole + substituted phenyl | High anticancer, moderate antimicrobial | Lacks methoxyphenyl; substituents vary |
Key Insight : The 4-methoxyphenyl group in the target compound may improve binding affinity compared to methylsulfonyl analogs, as methoxy groups are better hydrogen-bond acceptors .
Benzoheterocycle Derivatives (Benzothiazole, Benzoxazole)
| Compound Name | Core Structure | Biological Activity | Key Differences | Reference |
|---|---|---|---|---|
| N-[4-(1H-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | Benzothiazole + methoxyphenoxy | Antimicrobial, anticancer | Replaces benzimidazole with benzothiazole; alters redox properties | |
| N-[4-(1H-Benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide | Benzoxazole + chloro-methylphenyl | Variable activity | Less planar structure due to benzoxazole; reduced π-π stacking |
Key Insight : Benzimidazole’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., DNA topoisomerases) compared to benzothiazole or benzoxazole derivatives .
Indole and Pyrazole Derivatives
| Compound Name | Core Structure | Biological Activity | Key Differences | Reference |
|---|---|---|---|---|
| N-[3-(Acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide | Indole + bromine | Anticancer | Bromine enhances electrophilicity; indole lacks benzimidazole’s basicity | |
| 2-[6-(4-Methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]-N-phenylacetamide | Pyrazole-imidazole hybrid | Anticancer, anti-inflammatory | Pyrazole core offers different hydrogen-bonding motifs |
Oxadiazole and Thiadiazole Derivatives
Key Insight : The acetamide linker in the target compound improves metabolic stability compared to ketone-containing analogs .
Data Table: Key Comparative Properties
| Property | Target Compound | Benzothiazole Analog | Pyrazole Derivative |
|---|---|---|---|
| LogP | ~3.2 (predicted) | 2.8 | 3.5 |
| IC50 (Cancer Cells) | Not reported | 8.5 µM | 5.2 µM |
| Hydrogen-Bond Donors | 2 | 1 | 3 |
| Metabolic Stability | High (acetamide) | Moderate | Low (ester groups) |
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O2
- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against various pathogens, showcasing significant inhibitory effects.
Table 1: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.30 μg/mL | |
| Candida albicans | 0.15 μg/mL |
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of various benzimidazole derivatives, this compound was tested against multiple cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).
- Results :
- MCF7: IC50 = 6.26 μM
- NCI-H460: IC50 = 6.48 μM
- HepG2: IC50 = 5.50 μM
These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, particularly in the MCF7 line, which is crucial for breast cancer therapy development .
The proposed mechanism of action for this compound involves:
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide with high purity?
- Methodology :
- Multi-step synthesis typically involves coupling benzimidazole precursors (e.g., 2-hydrazinobenzimidazole) with substituted phenylacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol).
- Key parameters include temperature control (60–80°C), pH adjustment (neutral to mildly acidic), and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 388.427 for C₂₂H₂₀N₄O₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and quantify byproducts .
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against Mycobacterium tuberculosis or S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., ovarian, breast) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases implicated in disease pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Structural validation : Reconfirm compound identity via X-ray crystallography or 2D-NMR to rule out isomerism/polymorphism .
- Assay standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Meta-analysis : Compare SAR trends with analogs (e.g., replacing methoxy with chloro groups alters target affinity) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA gyrase. Validate with MD simulations (NAMD/GROMACS) .
- QSAR modeling : Train models on benzimidazole derivatives’ bioactivity data to predict IC₅₀ values and optimize substituents .
Q. What experimental approaches assess metabolic stability and pharmacokinetics in vivo?
- Methodology :
- In vitro ADME :
- Microsomal stability assays (human liver microsomes + NADPH) to calculate t₁/₂ .
- Caco-2 permeability assays for intestinal absorption potential .
- In vivo PK : Administer compound (IV/oral) in rodent models; collect plasma samples for LC-MS/MS analysis to determine AUC, Cmax, and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
